2-Fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride
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Overview
Description
2-Fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative with a molecular formula of C9H5F2NO3S. This compound is notable for its unique structure, which includes a furan ring and a sulfonyl fluoride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the furan and sulfonyl fluoride groups.
Industrial Production Methods
. These methods are scalable and can be adapted for industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the furan ring and the sulfonyl fluoride group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
2-Fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of agrochemicals and materials with specialized properties
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity. The fluorine atom’s electron-withdrawing effect can also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar reactivity but lacking the furan and sulfonyl fluoride groups.
2,6-Difluoropyridine: Another fluorinated pyridine with two fluorine atoms, offering different reactivity and properties.
3-Bromo-2-nitropyridine: An intermediate in the synthesis of 2-Fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride.
Uniqueness
This compound is unique due to its combination of a fluorinated pyridine ring, a furan moiety, and a sulfonyl fluoride group. This combination imparts distinctive chemical properties, making it valuable for specific research applications and synthetic pathways .
Properties
Molecular Formula |
C9H5F2NO3S |
---|---|
Molecular Weight |
245.20 g/mol |
IUPAC Name |
2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C9H5F2NO3S/c10-9-8(16(11,13)14)4-3-6(12-9)7-2-1-5-15-7/h1-5H |
InChI Key |
WXXLQEOGFVBXFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC(=C(C=C2)S(=O)(=O)F)F |
Origin of Product |
United States |
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